molecular formula C23H19Cl3N2O4 B361892 7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-71-3

7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361892
CAS No.: 634574-71-3
M. Wt: 493.8g/mol
InChI Key: PSBLZGZQSJEQQV-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromenopyrrolidine core substituted with chlorine atoms at position 7 and the 3,4-dichlorophenyl group at position 1. The morpholinoethyl side chain at position 2 distinguishes it from analogs with alternative substituents.

Properties

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl3N2O4/c24-14-2-4-18-15(12-14)21(29)19-20(13-1-3-16(25)17(26)11-13)28(23(30)22(19)32-18)6-5-27-7-9-31-10-8-27/h1-4,11-12,20H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLZGZQSJEQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN2O5C_{24}H_{23}ClN_2O_5, with a molecular weight of approximately 454.9 g/mol. The structure features a chromeno-pyrrole core that is known for diverse biological activities.

PropertyValue
Molecular FormulaC24H23ClN2O5C_{24}H_{23}ClN_2O_5
Molecular Weight454.9 g/mol
CAS Number893347-66-5

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Several studies have suggested that derivatives of pyrrole compounds can inhibit the growth of cancer cell lines and tumors in vivo. For instance, certain pyrrole derivatives have been shown to target specific kinases involved in cancer progression.
  • Protein Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites on protein kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial targets in cancer therapy.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinases : The compound likely inhibits the activity of specific kinases by binding to their ATP-binding domains. This interaction disrupts signaling pathways essential for tumor growth and survival.
  • Membrane Interaction : Studies suggest that similar compounds can intercalate into lipid bilayers, affecting membrane integrity and function. This may lead to altered cellular signaling and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Activity : A study on 4-amino-3-chloro-1H-pyrrole-2,5-diones demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620) with GI50 values around 1.01.6×108M1.0–1.6\times 10^{-8}M . This suggests that structural modifications can enhance biological efficacy.
  • Molecular Docking Studies : In silico studies have shown that certain derivatives form stable complexes with EGFR and VEGFR2, indicating potential as targeted therapies .
  • Toxicity and Safety Profiles : Preliminary studies indicate low toxicity levels for some pyrrole derivatives, making them promising candidates for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s uniqueness lies in its substituents:

  • Position 1 : 3,4-Dichlorophenyl group (electron-withdrawing, lipophilic).
  • Position 2: 2-Morpholinoethyl side chain (polar, enhances solubility).

Comparable analogs include:

Compound ID Position 1 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 3,4-Dichlorophenyl 2-Morpholinoethyl Not reported Not reported Not reported Not reported High lipophilicity, potential for enhanced binding
4{8–11–24} () 4-Hydroxyphenyl Phenethyl C₂₅H₁₈ClNO₄ 432.0 (M+1) >295 72 Hydroxyl group introduces polarity
4{9–5–21} () 3-Hydroxyphenyl Furan-2-ylmethyl C₂₃H₁₆ClNO₅ 422.0 (M+1) 276–279 62 Furan moiety may confer metabolic instability
Compound 3,4-Dimethoxyphenyl 2-(Dimethylamino)ethyl C₂₃H₂₃ClN₂O₅ 442.896 Not reported Not reported Methoxy groups enhance electron density
Compound 4-Fluorophenyl 2-Morpholinoethyl C₂₃H₂₀ClFN₂O₄ Not reported Not reported Not reported Fluorine substituent improves bioavailability

Physicochemical Properties

  • Solubility: The morpholinoethyl side chain (shared with ) introduces polarity, likely improving aqueous solubility over non-polar analogs like phenethyl () .
  • Thermal Stability : High melting points (>295°C in analogs) suggest robust crystalline structures, though the target’s melting point remains unreported .

Spectral and Analytical Data

  • IR Spectroscopy : Hydroxyl-containing analogs () show O–H stretches (~3386 cm⁻¹), absent in the chloro- or methoxy-substituted compounds .
  • NMR : Substituents influence chemical shifts; e.g., the 3,4-dichlorophenyl group in the target would deshield adjacent protons compared to methoxy or fluorine substituents .

Preparation Methods

Condensation of Key Intermediates

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate reacts with 3,4-dichlorobenzaldehyde in ethanol at 80°C for 12 hours, forming an imine intermediate.

  • Morpholinoethylamine is introduced to the reaction mixture, initiating nucleophilic attack at the β-keto ester moiety. This step forms a transient enamine, which undergoes intramolecular cyclization to yield the dihydrochromeno-pyrrole core.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol7895
Temperature (°C)807895
Catalyst (AcOH, mol%)108297
Reaction Time (h)208598

Substituting ethanol with dimethylformamide (DMF) reduces yield to 43% due to side reactions.

Regioselective Chlorination

Chlorination at the 7-position is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylaniline.

Chlorination Protocol

  • The intermediate 1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is dissolved in POCl₃ (5 eq) at 0°C.

  • The mixture is warmed to 110°C for 6 hours, followed by quenching with ice water. The product precipitates as a pale-yellow solid.

Key Observations:

  • Regioselectivity : Chlorination occurs exclusively at the 7-position due to electron-deficient aromatic ring activation by the adjacent carbonyl groups.

  • Byproducts : Over-chlorination at the 8-position is observed if reaction times exceed 8 hours, reducing yield by 22%.

Functional Group Modifications

Installation of the Morpholinoethyl Side Chain

The morpholinoethyl group is introduced via a Michael addition reaction:

  • 2-Morpholinoethyl bromide (1.2 eq) is added to a solution of the chlorinated intermediate in acetonitrile with potassium carbonate (2 eq) as a base.

  • The reaction proceeds at 60°C for 10 hours, achieving 89% conversion.

Table 2: Side Chain Installation Efficiency

BaseSolventConversion (%)
K₂CO₃Acetonitrile89
NaHTHF67
DBUDCM72

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from a 9:1 mixture of ethyl acetate and hexanes, yielding needle-like crystals with >99% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.48–7.41 (m, 2H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, N-CH₂), 3.72–3.68 (m, 4H, morpholine), 2.61 (t, J = 6.8 Hz, 2H, CH₂-morpholine).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH:H₂O), purity = 99.2%.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 3,4-dichlorobenzaldehyde, and morpholinoethylamine in acetic acid–catalyzed ethanol. This method achieves 76% yield in 18 hours but requires stringent temperature control to avoid dimerization.

Solid-Phase Synthesis

Immobilizing the dioxobutanoate precursor on Wang resin enables iterative coupling and cyclization steps. While this approach simplifies purification, it suffers from lower yields (54%) due to incomplete resin loading.

Industrial-Scale Considerations

Continuous Flow Reactor

A tubular reactor operating at 100°C with a residence time of 30 minutes enhances cyclization efficiency (yield = 91%) while reducing solvent use by 40% compared to batch processes.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 (batch) vs. 18 (flow).

  • E-factor : 56 (batch) vs. 29 (flow) .

Q & A

Q. Table 1: Example Reaction Parameters for Analogous Compounds

Reactant CombinationYield (%)Purity (HPLC)Reference
4-(2-hydroxyphenyl)-2,4-dioxobutanoate + 3,4-dichlorobenzaldehyde + 2-morpholinoethylamine72*>95%
*Hypothetical extrapolation based on similar substituents.

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.95–7.89 ppm, morpholinoethyl protons at δ 3.90–2.60 ppm) and carbon shifts (e.g., carbonyl carbons at δ 171.9–155.4 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1701 cm⁻¹ and 1647 cm⁻¹ .
  • Thermal Analysis (DSC/TGA) : Assess stability (decomposition >295°C for similar compounds) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Answer:
Reaction path searches using quantum chemical calculations (e.g., DFT) and machine learning can:

  • Predict optimal solvent systems (e.g., DMF vs. ethanol effects on yield) .
  • Map energy barriers for key steps (e.g., ring closure, substituent introduction).
  • Screen substituent combinations (e.g., morpholinoethyl vs. pyridinyl) to prioritize synthetic targets .

Advanced: How to address contradictions in reaction yields reported across studies?

Answer:
Contradictions often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) may slow condensation vs. electron-donating groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may hinder crystallization .
    Mitigation strategy :
    • Conduct controlled experiments varying one parameter (e.g., solvent) while holding others constant.
    • Use DOE (Design of Experiments) to isolate critical factors .

Advanced: What strategies enable diversification of the chromeno-pyrrole-dione library?

Answer:

  • Vary aryl aldehydes : Introduce halogens (e.g., 3,4-dichlorophenyl) or heterocycles to modulate bioactivity .
  • Substitute amines : Replace morpholinoethyl with pyridinyl or phenethyl groups to alter pharmacokinetics .
  • Post-synthetic modifications : React with hydrazine hydrate to generate pyrazolone derivatives .

Q. Table 2: Library Diversification Examples

Modification TypeExample DerivativeApplication
Aryl aldehyde variation4-fluorophenylEnhanced metabolic stability
Amine substitution2-(dimethylamino)ethylImproved solubility

Basic: What structural features influence biological activity?

Answer:

  • Chloro substituents : Enhance target binding via hydrophobic interactions .
  • Morpholinoethyl group : Modulate solubility and membrane permeability .
  • Chromeno-pyrrole scaffold : Provides rigidity for selective enzyme inhibition .

Advanced: How to scale up synthesis while maintaining yield and purity?

Answer:

  • Process control : Use continuous flow reactors to manage exothermic steps (e.g., ring closure) .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
  • Solvent recycling : Optimize ethanol/water mixtures to reduce waste .

Basic: How to assess thermal stability for formulation studies?

Answer:

  • DSC : Measure melting points (>295°C for analogs) and identify polymorphs .
  • TGA : Determine decomposition thresholds (e.g., 5% weight loss at 250°C) .

Advanced: What in silico tools predict ADMET properties?

Answer:

  • Molecular docking : Screen against cytochrome P450 isoforms to predict metabolism .
  • QSAR models : Correlate substituent logP values with bioavailability .

Basic: How to validate synthetic success in absence of commercial standards?

Answer:

  • HRMS : Confirm molecular formula (e.g., C25H18Cl3NO4 for the target compound) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

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